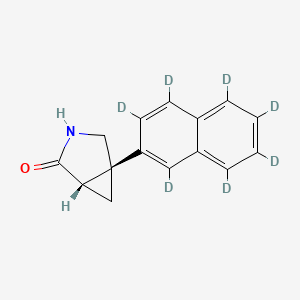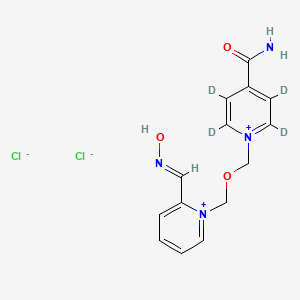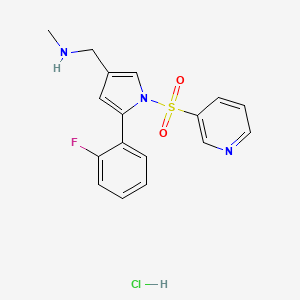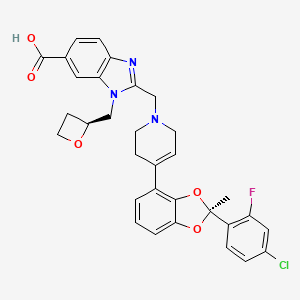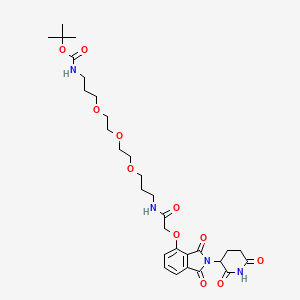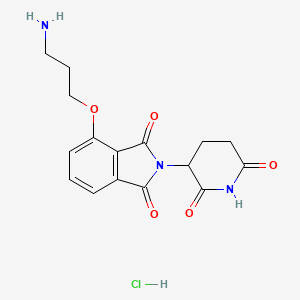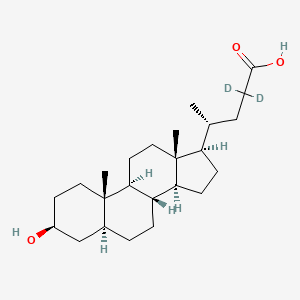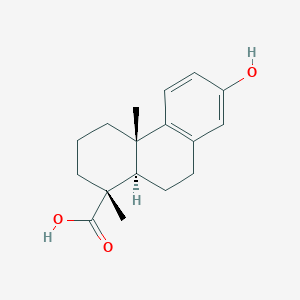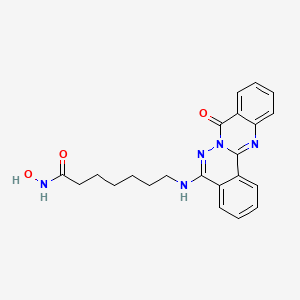
Hdac-IN-30
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac-IN-30 is a novel multi-target histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. This compound exhibits potent inhibitory activity against several histone deacetylase isoforms, including histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, histone deacetylase 6, and histone deacetylase 8 . This compound has shown significant antitumor efficacy and is being explored for its potential therapeutic applications in cancer treatment .
Vorbereitungsmethoden
The synthesis of Hdac-IN-30 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of hydroxamic acid derivatives, which are known for their ability to chelate metal ions such as zinc, a key component of histone deacetylase active sites . The preparation of this compound typically involves the following steps:
Synthesis of hydroxamic acid intermediate: This step involves the reaction of an appropriate amine with a carboxylic acid derivative to form the hydroxamic acid.
Coupling reaction: The hydroxamic acid intermediate is then coupled with a suitable aromatic or aliphatic moiety to form the final this compound compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. This can include the use of automated synthesis platforms and continuous flow reactors to streamline the production process .
Analyse Chemischer Reaktionen
Hdac-IN-30 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxamic acid moiety, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine, altering the compound’s activity.
Substitution: this compound can participate in substitution reactions, where functional groups on the aromatic or aliphatic moiety are replaced with other groups, potentially modifying its inhibitory activity.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hdac-IN-30 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of histone deacetylases in epigenetic regulation and gene expression.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including hematological malignancies and solid tumors.
Wirkmechanismus
Hdac-IN-30 exerts its effects by inhibiting the enzymatic activity of histone deacetylases. The compound binds to the active site of histone deacetylases, where it chelates the zinc ion required for catalytic activity. This inhibition prevents the deacetylation of lysine residues on histone and non-histone proteins, leading to the accumulation of acetylated proteins . The resulting hyperacetylation of histones relaxes chromatin structure, allowing for increased gene transcription and expression of tumor suppressor genes. This compound also affects non-histone proteins involved in various cellular pathways, contributing to its antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Hdac-IN-30 is compared with other histone deacetylase inhibitors such as vorinostat (suberoylanilide hydroxamic acid), panobinostat, and belinostat. These compounds share a similar mechanism of action but differ in their selectivity and potency against various histone deacetylase isoforms . For example:
Vorinostat: Inhibits histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, and histone deacetylase 6, and is approved for the treatment of cutaneous T-cell lymphoma.
Panobinostat: A pan-histone deacetylase inhibitor with activity against multiple histone deacetylase isoforms, used in combination with other therapies for multiple myeloma.
Eigenschaften
Molekularformel |
C22H23N5O3 |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
N-hydroxy-7-[(8-oxoquinazolino[2,3-a]phthalazin-5-yl)amino]heptanamide |
InChI |
InChI=1S/C22H23N5O3/c28-19(26-30)13-3-1-2-8-14-23-20-15-9-4-5-10-16(15)21-24-18-12-7-6-11-17(18)22(29)27(21)25-20/h4-7,9-12,30H,1-3,8,13-14H2,(H,23,25)(H,26,28) |
InChI-Schlüssel |
FRODMJXAOPBPTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C4C3=O)NCCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


